N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine is an organic compound characterized by its complex structure, which includes phenyl groups and imine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine typically involves the condensation reaction between aniline and benzaldehyde derivatives. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of phenyl oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its imine functionality allows it to interact with nucleophilic sites on biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1-(2-pyridinyl)methanimine
- N-phenyl-1-(2-phenylethyl)methanimine
- N-phenyl-1-(2-pyridinyl)methanimine
Uniqueness
Compared to similar compounds, it exhibits a broader range of chemical reactions and interactions with biological targets .
Properties
CAS No. |
57711-70-3 |
---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine |
InChI |
InChI=1S/C20H16N2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-16H |
InChI Key |
KVLMCZNILNIZHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=CC=C2C=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.